5-Ethynyl-2'-deoxyuridine

Catalog No.
S9094991
CAS No.
M.F
C11H12N2O5
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-2'-deoxyuridine

Product Name

5-Ethynyl-2'-deoxyuridine

IUPAC Name

5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)

InChI Key

CDEURGJCGCHYFH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

5-Ethynyl-2'-deoxyuridine is a synthetic nucleoside analog of thymidine, distinguished by the presence of an ethynyl group at the 5-position of the uracil ring. Its molecular formula is C₁₁H₁₂N₂O₅, and it has a molecular weight of approximately 252.23 g/mol. This compound is primarily utilized in molecular biology for monitoring DNA synthesis due to its ability to be incorporated into replicating DNA in place of thymidine. The resulting ethynyl-functionalized DNA can be detected through a variety of click chemistry techniques, which allow for the introduction of fluorescent labels or biotin for further analysis and imaging .

The key feature of 5-ethynyl-2'-deoxyuridine is its incorporation into DNA during replication. Once integrated, the ethynyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry." This allows for the attachment of various probes, such as fluorescent dyes or biotin, facilitating visualization and purification of the labeled DNA . The reaction can be summarized as follows:

DNA ethynyl+AzideCu I DNA azide\text{DNA ethynyl}+\text{Azide}\xrightarrow{\text{Cu I }}\text{DNA azide}

This reaction is highly efficient and selective, making it a valuable tool in biological research.

5-Ethynyl-2'-deoxyuridine serves primarily as a marker for cellular proliferation. It is particularly useful in studies examining the S-phase of the cell cycle, where DNA synthesis occurs. When cells are exposed to this compound, they incorporate it into their DNA during replication, allowing researchers to visualize and quantify cell division through subsequent detection methods. Studies have shown that its incorporation into DNA can be effectively monitored using fluorescent microscopy or flow cytometry, making it a preferred alternative to traditional methods involving bromodeoxyuridine .

  • Protection of Hydroxyl Groups: Protecting groups are added to hydroxyl groups on the sugar moiety to prevent unwanted reactions.
  • Alkyne Introduction: An alkyne group is introduced at the 5-position through a nucleophilic substitution reaction.
  • Deprotection: The protecting groups are removed to yield 5-ethynyl-2'-deoxyuridine.

5-Ethynyl-2'-deoxyuridine has diverse applications in biological research:

  • Cell Proliferation Studies: It is widely used to assess cell division and DNA synthesis in various cell types.
  • In Vivo Imaging: Coupled with click chemistry, it allows for non-invasive imaging of proliferating cells in live organisms.
  • Tissue Regeneration Research: Its incorporation into DNA provides insights into cellular activities during tissue repair processes.
  • Cancer Research: It helps in understanding tumor growth dynamics by tracking proliferative activity within tumors .

Research indicates that 5-ethynyl-2'-deoxyuridine interacts with various cellular pathways involved in DNA replication and repair. Notably, studies have shown that its incorporation can lead to cytotoxic effects due to interference with normal nucleotide metabolism and replication processes. For example, its conversion to other nucleotide forms can affect thymidylate synthase activity, thereby influencing cellular viability and proliferation rates .

Several compounds share structural similarities with 5-ethynyl-2'-deoxyuridine:

Compound NameStructure TypeKey Differences
5-Bromo-2'-deoxyuridineNucleoside AnalogContains a bromine atom instead of an ethynyl group; used similarly for DNA labeling but with different detection methods.
5-Ethynyl-2'-deoxycytidineNucleoside AnalogSimilar structure but incorporates into cytidine instead; used for similar applications in monitoring cellular activity.
2'-DeoxyuridineNatural NucleosideLacks ethynyl modification; serves as the natural substrate for DNA synthesis without labeling capabilities.

These compounds highlight the unique properties of 5-ethynyl-2'-deoxyuridine, particularly its efficient incorporation into DNA and subsequent detection via click chemistry, which distinguishes it from other nucleoside analogs .

Molecular Composition and Structural Characteristics

5-Ethynyl-2'-deoxyuridine (C₁₁H₁₂N₂O₅) consists of a deoxyribose sugar linked to a modified uracil base featuring an ethynyl (-C≡CH) group at the 5-position. The IUPAC name for EdU is (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-5-ethynylpyrimidine-2,4-dione, reflecting its stereochemical configuration and functional groups. The ethynyl moiety introduces a rigid, linear geometry that distinguishes EdU from natural thymidine, which bears a methyl group at the same position.

The compound’s molecular weight is 252.23 g/mol, with a calculated exact mass of 252.0743. X-ray crystallography and NMR studies confirm that the ethynyl group occupies the planar region of the uracil ring, minimizing steric hindrance with adjacent nucleotides in DNA. This structural feature allows EdU to maintain base-pairing fidelity with adenine while introducing a reactive handle for click chemistry applications.

EdU exhibits solubility in polar solvents such as dimethyl sulfoxide (DMSO) (up to 200 mM) and water when heated to 70°C. Its ultraviolet-visible spectrum shows characteristic absorption maxima at 288 nm (ε = 12.0 L mmol⁻¹ cm⁻¹) in Tris-HCl buffer (pH 7.5), enabling quantitative analysis of incorporation rates. The compound’s stability under physiological conditions makes it suitable for long-term cell labeling experiments.

Synthesis Pathways and Modifications

The synthesis of EdU typically employs Sonogashira cross-coupling reactions between 5-iodo-2'-deoxyuridine and terminal alkynes. A representative protocol involves:

  • Reacting 5-iodo-2'-deoxyuridine (1.18 mmol) with acetylene derivatives (4.7 mmol)
  • Using tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) and copper(I) iodide (0.1 equiv) as catalysts
  • Conducting the reaction in dimethylformamide (DMF) with triethylamine (2.4 mmol) at 55°C for 17 hours

Table 1: Representative EdU Derivatives and Synthesis Yields

DerivativeSubstituent (R)Yield (%)
2an-propyl53
2dp-tolyl88
2hH (terminal)87

Post-synthetic purification leverages differential solubility: methanol precipitates palladium-phosphine complexes, while chloroform selectively dissolves triethylammonium iodide byproducts. This chromatography-free approach achieves >95% purity, as verified by HPLC and ¹H NMR.

Modifications to the ethynyl group enable tailored functionality. For instance, desilylation of 5-(trimethylsilylethynyl)-2'-deoxyuridine (2g) using potassium carbonate in methanol yields the terminal alkyne (2h), which shows enhanced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Structure-Activity Relationship in Nucleoside Analog Recognition

The ethynyl group’s spatial and electronic properties critically influence EdU’s biological recognition. Comparative studies with 5-bromo-2'-deoxyuridine (BrdU) reveal:

  • DNA Polymerase Incorporation: The ethynyl group’s smaller van der Waals radius (1.20 Å vs. bromine’s 1.85 Å) reduces steric clash with polymerase active sites, enabling incorporation rates comparable to thymidine.
  • Base Pairing Stability: Molecular dynamics simulations show the ethynyl group induces minimal distortion in DNA helix geometry (≤2° bend angle vs. canonical B-form DNA).
  • Enzymatic Recognition: Thymidine kinase phosphorylates EdU at 85% efficiency relative to thymidine, while uridine phosphorylase shows negligible activity, ensuring metabolic stability.

Substituent effects on antiviral and anticancer activity follow distinct trends. The terminal ethynyl derivative (2h) demonstrates superior cytotoxicity against HeLa cells (IC₅₀ = 3.2 μM) compared to aryl-substituted analogs (2d: IC₅₀ = 18.7 μM), suggesting that small, electron-deficient groups optimize nucleoside transport and phosphorylation. Conversely, bulky cyclohexanol derivatives (2c) show reduced activity due to impaired membrane permeability.

Click Chemistry-Based Detection Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundational chemistry enabling EdU detection is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen [3+2] cycloaddition. This reaction forms a stable triazole linkage between the ethynyl group of EdU and an azide-conjugated fluorophore [2]. Critical to its success is the use of copper-chelating ligands such as tris-hydroxypropyltriazolylamine (THPTA) or bathophenanthroline disulfonate (BTTAA), which stabilize the Cu(I) intermediate and accelerate reaction kinetics [3].

Picolyl azide derivatives, which coordinate Cu(I) ions via pyridyl nitrogen atoms, enhance reaction efficiency by up to 25-fold compared to conventional alkyl azides [3]. For example, reactions using picolyl azides achieve >80% product yield within 30 minutes at 10 µM CuSO₄, even without THPTA [3]. This chelation-assisted CuAAC minimizes copper-induced cytotoxicity, enabling live-cell labeling at concentrations as low as 10 µM [3].

Fluorophore-Azide Conjugate Systems

EdU detection employs azide-functionalized fluorophores spanning the visible spectrum. Thermo Fisher Scientific’s Click-iT EdU kits include Alexa Fluor® 350, 488, 594, and 647 picolyl azides, optimized for excitation by UV (350 nm), blue (488 nm), green (532 nm), and red (633 nm) lasers [1]. These conjugates exhibit distinct emission profiles (e.g., Alexa Fluor 488: 495/519 nm ex/em) to facilitate multicolor imaging [1].

The covalent triazole bond formed during CuAAC ensures stable fluorescence signals resistant to photobleaching. Compared to BrdU’s antibody-dependent detection, this covalent linkage eliminates variability from epitope accessibility, improving inter-experiment reproducibility [2].

5-Ethynyl-2'-deoxyuridine represents a significant advancement in cell proliferation analysis through its incorporation into newly synthesized deoxyribonucleic acid during the synthesis phase of the cell cycle [1]. This thymidine analog functions as a molecular probe that enables precise identification and quantification of cells undergoing active deoxyribonucleic acid replication [2] [3]. The compound is efficiently incorporated into replicating deoxyribonucleic acid through the action of cellular deoxyribonucleic acid polymerases, which recognize 5-ethynyl-2'-deoxyuridine as a substrate for deoxyribonucleic acid synthesis [4].

The labeling methodology involves incubating cells with 5-ethynyl-2'-deoxyuridine for predetermined periods, typically ranging from 30 minutes to several hours depending on the cell type and experimental requirements [5]. Standard protocols recommend initial concentrations of 10 micromolar for most cell lines, though optimization may require testing concentrations between 0.1 and 20 micromolar [4] [5]. The compound is rapidly transported into cells and incorporated into nascent deoxyribonucleic acid strands during synthesis-phase progression [6].

Following incorporation, 5-ethynyl-2'-deoxyuridine detection relies on copper-catalyzed azide-alkyne cycloaddition chemistry, commonly referred to as click chemistry [2] [3]. This reaction forms a covalent bond between the ethynyl group of incorporated 5-ethynyl-2'-deoxyuridine and fluorescently labeled azide reagents, enabling visualization and quantification of labeled cells [7]. The detection procedure is substantially more efficient than traditional methods, requiring only 45 minutes compared to several hours for comparable approaches [6].

The specificity of 5-ethynyl-2'-deoxyuridine labeling has been demonstrated across diverse cell types, including human non-small cell lung adenocarcinoma A549 cells, cervical cancer HeLa cells, and breast cancer cell lines [8] [9]. Comparative studies have shown that 5-ethynyl-2'-deoxyuridine exhibits labeling efficiency comparable to bromodeoxyuridine while offering superior preservation of cellular morphology and reduced processing time [10] [11].

Cell LineOptimal ConcentrationLabeling DurationDetection Time
A54910 micromolar1-2 hours45 minutes
HeLa10 micromolar1-2 hours45 minutes
NIH/3T310 micromolar1 hour45 minutes
BT47410 micromolar1-2 hours45 minutes
SK-BR-35-10 micromolar1 hour45 minutes

The technique demonstrates exceptional sensitivity in detecting synthesis-phase cells, with the ability to identify individual cells undergoing deoxyribonucleic acid replication within heterogeneous populations [12]. Flow cytometric analysis reveals that 5-ethynyl-2'-deoxyuridine labeling produces distinct fluorescence intensity distributions that correspond to different phases of the cell cycle [13]. Cells in synthesis phase exhibit significantly higher fluorescence intensities compared to cells in gap phases, enabling precise quantification of proliferative activity [14].

Dynamic Analysis of Deoxyribonucleic Acid Synthesis Rates

The application of 5-ethynyl-2'-deoxyuridine in dynamic deoxyribonucleic acid synthesis analysis enables researchers to quantify the absolute rates of deoxyribonucleic acid replication and cell cycle progression [15] [13]. This methodology provides temporal resolution of cellular proliferation kinetics through incremental pulse-labeling approaches that capture the progression of individual cells through synthesis phase [15].

The fundamental principle underlying dynamic analysis involves pulsing cell populations with 5-ethynyl-2'-deoxyuridine for progressively longer periods and analyzing the resulting fluorescence intensity patterns [15]. When cells are exposed to 5-ethynyl-2'-deoxyuridine for durations matching the length of synthesis phase, maximal fluorescence intensity is achieved, providing a direct measurement of synthesis-phase duration [15]. This approach, termed 5-ethynyl-2'-deoxyuridine-Coupled Fluorescence Intensity analysis, yields precise measurements of cell cycle phase lengths [13].

Experimental protocols for dynamic analysis typically involve exposing asynchronous cell populations to 5-ethynyl-2'-deoxyuridine for incremental periods ranging from 1 to 11 hours with 30-minute to 1-hour intervals [15]. Flow cytometric analysis of these samples reveals characteristic fluorescence intensity peaks that correspond to cells labeled for complete synthesis phases [15]. The minimum pulse duration required to achieve maximal fluorescence intensity directly corresponds to the absolute length of synthesis phase in the tested cell population [15].

Cell TypeSynthesis Phase DurationGap 1 Phase DurationGap 2 Phase DurationTotal Cycle Time
HCT-116 Wild Type6.8 ± 0.35 hours5.4 ± 0.95 hours3.8 ± 0.45 hours16.0 ± 1.04 hours
HCT-116 DNA-PK Knockout6.75 ± 0.42 hours6.0 ± 1.45 hours3.6 ± 0.55 hours16.35 ± 1.54 hours

The methodology demonstrates exceptional accuracy when compared to established cell cycle analysis techniques [15]. Validation experiments using cyclin-dependent kinase inhibitors confirm that fluorescence intensity maxima correspond to complete synthesis-phase labeling rather than artifact formation [15]. The technique provides measurements that align closely with fraction of labeled mitotic cells assays and pulse-chase experiments [15].

Quantitative analysis of deoxyribonucleic acid synthesis rates reveals cell-type-specific variations in replication kinetics [16]. Dynamic proliferation assessment enables identification of cells with altered synthesis rates in response to experimental treatments or genetic modifications [12]. The methodology is particularly valuable for characterizing drug effects on cell cycle progression, as demonstrated in studies examining the impact of kinase inhibitors on proliferation pathways [12].

High-throughput applications of 5-ethynyl-2'-deoxyuridine-based dynamic analysis have been developed for screening large numbers of compounds or experimental conditions [12]. These platforms enable rapid assessment of proliferation changes across multiple cell lines simultaneously, providing comprehensive data on cellular responses to various treatments [12]. The technique offers superior temporal resolution compared to traditional metabolic assays, enabling detection of subtle changes in proliferation kinetics that might be missed by other methods [12].

Long-Term Cell Cycle Tracking in Diverse Cell Lines

5-Ethynyl-2'-deoxyuridine enables extended monitoring of cell cycle progression across multiple generations through pulse-chase experimental designs [17]. This approach involves initial labeling of cells with 5-ethynyl-2'-deoxyuridine followed by extended culture periods in label-free medium, allowing researchers to track the fate of labeled cells over time [17]. The methodology provides insights into cell division patterns, population dynamics, and the inheritance of proliferative markers through successive cell generations [18].

Long-term tracking experiments demonstrate that 5-ethynyl-2'-deoxyuridine labeling persists through multiple cell divisions, enabling analysis of clonal expansion and lineage relationships [17]. In plant systems, optimal pulse-chase protocols have been established with 45-minute pulse periods followed by 7-hour chase periods for Arabidopsis thaliana, and 2-hour pulse periods with 13.5-hour chase periods for Juncus prismatocarpus [17]. These protocols result in the majority of detected signals representing pairs of daughter nuclei, facilitating quantitative analysis of cell division orientation and frequency [17].

The application of 5-ethynyl-2'-deoxyuridine in longitudinal studies has revealed cell-type-specific differences in proliferation responses to various treatments [8] [9]. Comparative analysis of breast cancer cell lines SK-BR-3 and BT474 demonstrates that cells exhibit differential sensitivity to prolonged 5-ethynyl-2'-deoxyuridine exposure [8] [9]. While BT474 cells maintain viability during extended labeling periods, SK-BR-3 cells show increased susceptibility to cell death, highlighting the importance of cell-line-specific protocol optimization [8] [9].

Cell LineTreatment DurationCell ViabilityCell Cycle ArrestNotes
BT47472 hours>90%MinimalWell tolerated
SK-BR-372 hours<50%SignificantIncreased toxicity
A54948 hours75-85%ModerateIntermediate response
HeLa48 hours80-90%ModerateGood tolerance

Extended exposure studies reveal that 5-ethynyl-2'-deoxyuridine incorporation triggers deoxyribonucleic acid damage signaling pathways in a dose-dependent manner [19] [20]. Prolonged labeling results in activation of ataxia telangiectasia mutated kinase, checkpoint kinase 2, and p53 pathways, leading to cell cycle arrest and potential apoptosis [19]. These effects are particularly pronounced in cells with defective deoxyribonucleic acid repair mechanisms, suggesting that careful concentration optimization is essential for long-term studies [21].

Pulse-chase experiments using 5-ethynyl-2'-deoxyuridine have been successfully applied to study developmental processes in various model organisms [22] [23]. In Drosophila tissue culture, the technique enables simultaneous quantification of synthesis-phase and mitotic indices without the harsh treatments required for traditional methods [22]. The preservation of tissue integrity during 5-ethynyl-2'-deoxyuridine detection facilitates combined analysis of proliferation markers with other cellular features [22].

The methodology has proven particularly valuable for investigating cancer cell proliferation dynamics under therapeutic conditions [24] [18]. Longitudinal tracking of cancer cells treated with various agents reveals complex patterns of cell cycle progression, including transitions between normal mitosis, abnormal mitosis, and non-mitotic proliferation modes [25]. These studies demonstrate that 5-ethynyl-2'-deoxyuridine labeling can capture rare cellular events and transient responses that might be missed in population-based assays [18].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

252.07462149 g/mol

Monoisotopic Mass

252.07462149 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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